2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol
Description
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is a fluorinated alcohol characterized by a propan-1-ol backbone with four fluorine atoms at positions 2 and 3, and a 1,2,2-trifluoroethenyloxy substituent at position 2.
Properties
Molecular Formula |
C5H3F7O2 |
|---|---|
Molecular Weight |
228.06 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoro-3-(1,2,2-trifluoroethenoxy)propan-1-ol |
InChI |
InChI=1S/C5H3F7O2/c6-2(7)3(8)14-5(11,12)4(9,10)1-13/h13H,1H2 |
InChI Key |
JCBHIBJAGICAJT-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(OC(=C(F)F)F)(F)F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated alkenes and alcohols.
Reaction Conditions: The reactions are often carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Fluorination: Fluorination is a key step in the synthesis, where fluorine atoms are introduced into the molecular structure. This can be achieved using reagents like hydrogen fluoride or fluorine gas.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol may involve large-scale reactors and continuous processing methods. Automation and process optimization are crucial to ensure consistent quality and yield.
Chemical Reactions Analysis
Structural Characteristics and Reactivity
The compound’s structure includes:
-
A tetrafluorinated propanol backbone (enhancing electrophilicity and stability).
-
A trifluoroethenyloxy group (enabling polymerization and nucleophilic substitution).
Key reactive sites:
-
Hydroxyl group : Participates in esterification, oxidation, or substitution.
-
Trifluoroethenyl ether : Prone to radical polymerization or acid-catalyzed cleavage.
2.1. Polymerization Reactions
The trifluoroethenyloxy group undergoes radical-initiated copolymerization with fluorinated alkenes (e.g., tetrafluoroethylene, hexafluoropropylene oxide), forming fluoropolymers. This is supported by:
-
Patent JP2019500469A : Copolymerization of perfluorovinyl ethers with tetrafluoroethylene to produce crosslinked fluoroelastomers .
-
ACS Applied Energy Materials Study : Similar fluorinated ethers react with hexafluoropropylene oxide under controlled conditions to form ionomers .
| Reaction Type | Conditions | Product Example |
|---|---|---|
| Radical Copolymerization | Initiator (e.g., peroxides), 50–120°C | Fluoropolymer with enhanced thermal/chemical resistance |
2.2. Esterification and Functionalization
The hydroxyl group reacts with acylating agents (e.g., acetic anhydride) or sulfonating reagents:
-
Sigma-Aldrich Data : Analogous fluorinated alcohols (e.g., 2,2,3,3-tetrafluoro-1-propanol) form esters for water-repellent applications .
-
General Fluorinated Alcohol Reactivity : Conversion to sulfonate esters (e.g., triflate) facilitates nucleophilic substitutions.
| Reaction | Reagents | Product |
|---|---|---|
| Esterification | Acetic anhydride, H₂SO₄ | Acetylated derivative |
| Sulfonation | Triflic anhydride | Triflate intermediate |
2.3. Ether Cleavage and Rearrangement
The trifluoroethenyl ether bond is susceptible to acid-catalyzed cleavage :
-
ACS Omega Study : Fluorinated ethers undergo hydrolysis or alcoholysis in acidic media .
-
NIST Data : Simpler fluorinated alcohols (e.g., 2,2,3,3-tetrafluoro-1-propanol) exhibit stability but react under harsh conditions .
| Reaction | Conditions | Products |
|---|---|---|
| Acid Hydrolysis | H₂SO₄, H₂O, reflux | Cleaved alcohol + trifluoroacetic acid derivatives |
2.4. Nucleophilic Substitution
Fluorine atoms on the propanol backbone may participate in SN2 reactions , though steric hindrance from fluorine limits reactivity:
Scientific Research Applications
Chemical Synthesis
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is utilized as a precursor in the synthesis of various fluorinated compounds. Its unique structure allows for the introduction of fluorine atoms into organic molecules, which can enhance their chemical stability and lipophilicity. This property is particularly valuable in developing pharmaceuticals and agrochemicals.
Material Science
This compound is explored for its potential in creating advanced materials with specific properties:
- Water Repellency: It is used to synthesize fluorinated polymers that exhibit excellent water-repellent characteristics. Such materials are beneficial for applications in textiles and coatings.
- Foam Production: The compound serves as a blowing agent in the production of foams used in insulation and packaging materials due to its low thermal conductivity and stability.
Environmental Science
Research indicates that 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol can be involved in processes aimed at environmental remediation:
- UV Oxidation Studies: Its degradation products are studied for their potential impact on the environment. Advanced oxidation processes using UV light have been shown to effectively treat wastewater containing this compound.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Zhao et al. (2012) | Water Repellent Agents | Demonstrated that fluorinated compounds improve water resistance in textiles significantly compared to non-fluorinated alternatives. |
| Environmental Science & Technology (2008) | Supercritical CO2 Desorption | Investigated desorption techniques for activated carbon loaded with this compound; results indicated effective removal using supercritical CO2 methods. |
| Water Research (2013) | UV Oxidation | Found that UV oxidation can effectively mineralize 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol in a three-phase fluidized bed reactor. |
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other proteins. The fluorine atoms in the compound can influence its binding affinity and specificity, leading to unique biological or chemical activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Functional Group Analysis
Physicochemical Properties
- Thermal Stability : The trifluoroethenyloxy group enhances thermal resistance compared to simpler fluorinated alcohols like TFP, which has a boiling point of ~108°C .
- Solubility : Increased fluorine content reduces polarity, likely making the compound less soluble in water but miscible with organic solvents (e.g., chlorobenzene, DCE) .
- Reactivity : The hydroxyl group enables esterification or etherification reactions, while fluorinated substituents may hinder nucleophilic attacks .
Biological Activity
2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is a fluorinated organic compound that has garnered attention for its unique chemical properties and potential applications in various fields including pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and safety profiles.
The compound is characterized by its tetrafluorinated structure which imparts distinct chemical reactivity and stability. The molecular formula is CHFO, with a molecular weight of approximately 198.08 g/mol. Its structure can be represented as follows:
The biological activity of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol is primarily attributed to its interaction with biological membranes and proteins. The fluorinated groups enhance the lipophilicity of the molecule, allowing it to penetrate lipid membranes more effectively than non-fluorinated analogs.
1. Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to competitively inhibit alcohol dehydrogenase, which is crucial for ethanol metabolism . This inhibition can lead to altered metabolic responses in organisms exposed to the compound.
2. Antimicrobial Activity
Preliminary studies suggest that 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol exhibits antimicrobial properties against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes due to its hydrophobic nature .
Case Study 1: Antimicrobial Efficacy
A study conducted by Zhao et al. (2012) evaluated the antimicrobial properties of various fluorinated compounds including 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol. The results indicated significant inhibition of bacterial growth at concentrations as low as 100 µg/mL against Escherichia coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|---|
| Tetrafluoro compound | E. coli | 22 | 100 |
| Tetrafluoro compound | S. aureus | 19 | 100 |
Case Study 2: Metabolic Impact
In a controlled laboratory setting, the effects of this compound on rat liver metabolism were investigated. The findings revealed that exposure led to a decrease in the activity of alcohol dehydrogenase by approximately 30%, suggesting potential implications for alcohol metabolism in mammals .
Safety Profile
Despite its potential applications, safety assessments are crucial. Toxicological studies indicate that high concentrations of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol can be harmful to human health. It has been classified as a reproductive toxicant and poses risks to the liver and kidneys upon prolonged exposure .
Q & A
Basic Research Questions
Q. What spectroscopic and computational methods are recommended for confirming the molecular structure of 2,2,3,3-Tetrafluoro-3-(1,2,2-trifluoroethenyloxy)-propan-1-ol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to resolve fluorine and proton environments. For example, tertiary alcohol protons typically appear as broad singlets in NMR (~1–5 ppm), while adjacent fluorinated carbons show distinct splitting patterns in NMR .
- X-ray Diffraction (XRD) : Determine bond lengths and angles to validate stereochemistry, especially for the trifluoroethenyloxy group. Compare with structural analogs like 2,2,3,3-Tetrafluoro-1-propanol (TFP), where XRD confirmed a tetrahedral geometry around the hydroxyl-bearing carbon .
- Computational Modeling : Use density functional theory (DFT) to optimize geometry and calculate vibrational frequencies. QSPR/neural network models (as applied in ) can predict physicochemical properties like dipole moments and polarizability .
Q. How can the compound’s thermal stability and phase behavior be experimentally characterized?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under inert and oxidative atmospheres. For fluorinated alcohols like TFP, decomposition typically occurs above 200°C, with mass loss correlating to fluorinated byproduct release .
- Differential Scanning Calorimetry (DSC) : Identify glass transition () and melting points (). TFP exhibits a boiling point of 107–109°C and density of 1.48 g/mL at 20°C, suggesting strong intermolecular fluorophilic interactions .
- Refractometry : Determine refractive index () to assess purity and solvent compatibility.
Advanced Research Questions
Q. What experimental designs are effective for resolving contradictions in environmental degradation data for fluorinated alcohols?
- Methodological Answer :
- Comparative Degradation Studies : Use UV/HO oxidation (as in TFP mineralization studies) versus supercritical CO-assisted desorption ( ). Monitor fluoride ion release via ion chromatography to quantify defluorination efficiency.
- Kinetic Modeling : Apply pseudo-first-order kinetics to compare degradation rates. For example, TFP’s UV oxidation half-life may conflict with supercritical CO desorption rates due to differing activation energies for C-F bond cleavage .
- Isotopic Tracing : Use -labeled water in hydrolysis experiments to distinguish between oxidative and hydrolytic degradation pathways.
Q. How can computational methods predict the reactivity of the trifluoroethenyloxy group in nucleophilic substitutions?
- Methodological Answer :
- DFT-Based Transition State Analysis : Calculate activation energies for SN2 reactions at the ethereal oxygen. Compare with analogs like TFP, where steric hindrance from CF groups reduces nucleophilic attack efficiency .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., in 1,2-dichloroethane) on reaction trajectories. highlights the use of polar aprotic solvents in similar fluorinated systems to stabilize charged intermediates.
- Hammett Constants : Correlate substituent effects (e.g., electron-withdrawing fluorine) with reaction rates using linear free-energy relationships (LFER).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
